molecular formula C21H27NO5S B11795440 tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate

tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate

Cat. No.: B11795440
M. Wt: 405.5 g/mol
InChI Key: KHXHAPBPJBZVEL-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate is a complex organic compound with the molecular formula C21H27NO5S and a molecular weight of 405.51 . This compound is notable for its unique structure, which includes a piperidine ring, a benzo[b]thiophene moiety, and an ethoxycarbonyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps :

    Stage 1: Ethyl 3-hydroxybenzothiophene-2-carboxylate and tert-butyl 4-hydroxy piperidine-1-carboxylate are reacted with triphenylphosphine in tetrahydrofuran under an inert atmosphere for approximately 20 minutes.

    Stage 2: The reaction mixture is then treated with di-isopropyl azodicarboxylate in tetrahydrofuran at 0-20°C for about 1.5 hours under an inert atmosphere.

This method yields this compound with a high purity of 97% .

Chemical Reactions Analysis

tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the benzo[b]thiophene moiety.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate is utilized in various scientific research fields :

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The piperidine ring and benzo[b]thiophene moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate can be compared with other similar compounds, such as :

    tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: This compound also contains a piperidine ring and a benzo[b]thiophene moiety but differs in its substitution pattern.

    tert-Butyl 4-[(E)-But-1-en-3-yl]piperidine-1-carboxylate: This compound has a similar piperidine ring but features different substituents, leading to distinct chemical properties.

Properties

Molecular Formula

C21H27NO5S

Molecular Weight

405.5 g/mol

IUPAC Name

tert-butyl 4-[(2-ethoxycarbonyl-1-benzothiophen-3-yl)oxy]piperidine-1-carboxylate

InChI

InChI=1S/C21H27NO5S/c1-5-25-19(23)18-17(15-8-6-7-9-16(15)28-18)26-14-10-12-22(13-11-14)20(24)27-21(2,3)4/h6-9,14H,5,10-13H2,1-4H3

InChI Key

KHXHAPBPJBZVEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)OC3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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